molecular formula C8H4N4O2 B3219386 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile CAS No. 1190318-29-6

3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

Cat. No.: B3219386
CAS No.: 1190318-29-6
M. Wt: 188.14 g/mol
InChI Key: XEDHZYVTCKNIGP-UHFFFAOYSA-N
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Description

3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is a heterocyclic compound with the molecular formula C8H4N4O2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile typically involves the nitration of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile. This process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is usually conducted at low temperatures to control the nitration process and prevent over-nitration .

Industrial Production Methods

The use of continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit specific enzymes makes it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for developing new drugs and materials with specific functionalities .

Properties

IUPAC Name

3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O2/c9-3-5-1-2-6-8(11-5)7(4-10-6)12(13)14/h1-2,4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDHZYVTCKNIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)[N+](=O)[O-])N=C1C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701237067
Record name 3-Nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190318-29-6
Record name 3-Nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190318-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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